molecular formula C7H16ClNO5S B1629942 ACETYLTHIOCHOLINE PERCHLORATE CAS No. 84255-37-8

ACETYLTHIOCHOLINE PERCHLORATE

Cat. No.: B1629942
CAS No.: 84255-37-8
M. Wt: 261.72 g/mol
InChI Key: KFCIPKVYABKZOB-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETYLTHIOCHOLINE PERCHLORATE typically involves the reaction of (2-acetylthio)ethyltrimethylammonium with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(2Acetylthio)ethyltrimethylammonium+HClO4(2Acetylthio)ethyltrimethylammoniumperchlorate(2-Acetylthio)ethyltrimethylammonium + HClO_4 \rightarrow this compound (2−Acetylthio)ethyltrimethylammonium+HClO4​→(2−Acetylthio)ethyltrimethylammoniumperchlorate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of perchloric acid, which is a strong oxidizing agent, and the use of appropriate safety measures to prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

ACETYLTHIOCHOLINE PERCHLORATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or simpler amines.

Scientific Research Applications

ACETYLTHIOCHOLINE PERCHLORATE has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes.

    Biology: The compound is employed in biochemical studies to investigate the mechanisms of enzyme action and inhibition.

    Medicine: Research into potential therapeutic applications, such as the development of drugs targeting cholinergic systems, utilizes this compound.

    Industry: It finds use in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ACETYLTHIOCHOLINE PERCHLORATE involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the formation of acetylthiocholine and subsequent hydrolysis to produce acetate and thiocholine. This process is crucial for studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

    Acetylcholine perchlorate: Similar in structure but with an acetyl group instead of an acetylthio group.

    Butyrylthiocholine perchlorate: Contains a butyryl group instead of an acetyl group.

    Propionylthiocholine perchlorate: Features a propionyl group in place of the acetyl group.

Uniqueness

ACETYLTHIOCHOLINE PERCHLORATE is unique due to its specific acetylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in enzymatic studies and potential therapeutic research.

Properties

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCIPKVYABKZOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233195
Record name (2-Acetylthio)ethyltrimethylammonium perchlorate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84255-37-8
Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84255-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Acetylthio)ethyltrimethylammonium perchlorate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Acetylthio)ethyltrimethylammonium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-acetylthio)ethyltrimethylammonium perchlorate
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